
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with a unique structure that includes an indane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by amination. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents such as ammonia or primary amines under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated amines.
Applications De Recherche Scientifique
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine
- (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine acetate
- (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine sulfate
Uniqueness
What sets (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride apart from similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain synthetic and medicinal applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H14ClN |
|---|---|
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-6-10(11)9-5-3-2-4-8(7)9;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10-;/m0./s1 |
Clé InChI |
NPBVMGHWHOCXKM-YUWZRIFDSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](C2=CC=CC=C12)N.Cl |
SMILES canonique |
CC1CC(C2=CC=CC=C12)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)

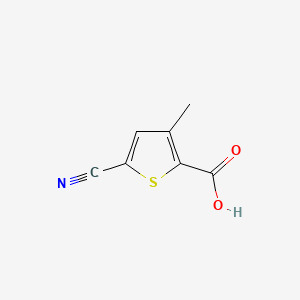
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
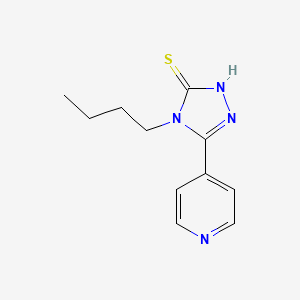
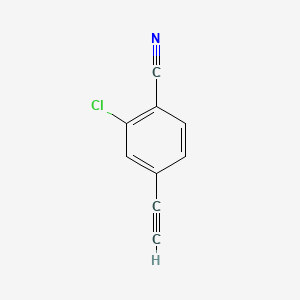
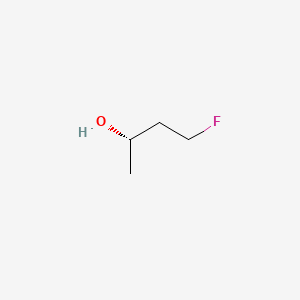
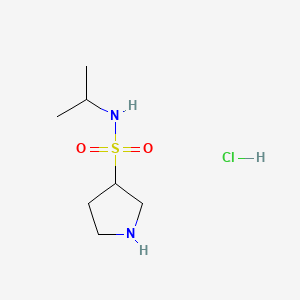

![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)
![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)


![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)
